1-Dodecyne

Beschreibung

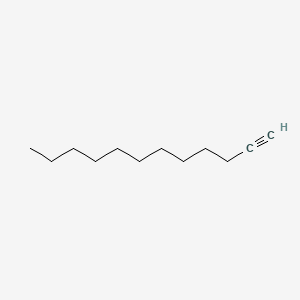

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

dodec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h1H,4-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDBUOGYYYNMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061094 | |

| Record name | 1-Dodecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-03-7 | |

| Record name | 1-Dodecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodec-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Dodecyne physical properties and data

An In-depth Technical Guide on the Core Physical Properties of 1-Dodecyne

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is fundamental. This guide provides a detailed overview of the core physical data for this compound, a terminal alkyne with significant applications in organic synthesis.

Core Physical and Chemical Data

The essential physical properties of this compound are summarized in the table below. These values are critical for its use in experimental design, chemical synthesis, and safety protocols.

| Property | Value | Units |

| Molecular Formula | C12H22 | - |

| Molecular Weight | 166.30 | g/mol |

| Density | 0.778 | g/mL at 25 °C |

| Boiling Point | 215 | °C |

| Melting Point | -19 | °C |

| Refractive Index | 1.434 | n20/D |

The data in this table has been compiled from various chemical data sources.[1][2][3][4][5]

Logical Workflow for Physical Property Determination

While this compound is a simple organic molecule and not involved in biological signaling pathways, a logical workflow for its physical characterization can be visualized. This process outlines the sequential steps taken to ensure the purity and confirm the physical constants of the compound before its use in further research and development.

Caption: Workflow for the Physical Characterization of this compound.

Experimental Protocols

The determination of the physical properties of this compound follows standardized laboratory procedures. Below are outlines of the general methodologies employed.

1. Determination of Density (ASTM D4052)

The density of a liquid, such as this compound, is typically measured using a digital density meter or a pycnometer.

-

Apparatus: A digital density meter equipped with a U-shaped oscillating tube and a temperature control system, or a calibrated pycnometer.

-

Calibration: The instrument is calibrated using two reference standards with known densities, such as dry air and deionized water, at a specified temperature (e.g., 25 °C).

-

Procedure:

-

The instrument or pycnometer is equilibrated to the measurement temperature.

-

A sample of purified this compound is introduced into the measurement cell, ensuring no air bubbles are present.

-

The sample is allowed to reach thermal equilibrium.

-

The instrument provides a direct density reading, or for the pycnometer method, the mass of the known volume is used to calculate the density.

-

Multiple measurements are taken to ensure accuracy and precision.

-

2. Determination of Boiling Point (OECD TG 103)

The boiling point is a key indicator of a substance's purity and is determined by measuring the temperature at which its vapor pressure equals the atmospheric pressure.

-

Apparatus: A distillation apparatus consisting of a boiling flask, a condenser, a thermometer, and a heating mantle.

-

Procedure:

-

A sample of this compound is placed in the boiling flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, and cooling water is circulated through the condenser.

-

The sample is gently heated.

-

The temperature is recorded when the liquid is boiling, and a stable temperature is observed on the thermometer as the vapor condenses and is collected. This stable temperature is the boiling point.

-

The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure if necessary.

-

3. Determination of Melting Point (OECD TG 102)

For substances that are solid at room temperature, the melting point is a crucial physical constant. For this compound, which has a melting point of -19 °C, this determination requires a cooling bath.[3][5]

-

Apparatus: A capillary tube melting point apparatus equipped with a controlled cooling and heating system.

-

Procedure:

-

A small amount of solidified this compound is placed in a capillary tube.

-

The capillary tube is placed in the melting point apparatus, which is then cooled below the expected melting point.

-

The sample is slowly heated (or allowed to warm) at a controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range.

-

4. Determination of Refractive Index (OECD TG 107)

The refractive index is a measure of how much light bends when it passes through the substance and is a characteristic property related to its composition.

-

Apparatus: A refractometer (e.g., an Abbé refractometer) with a light source and a temperature-controlled prism.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20 °C).

-

Light is passed through the sample, and the instrument is adjusted until the dividing line between the light and dark fields is centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

References

An In-depth Technical Guide to the Synthesis of 1-Dodecyne from 1-Dodecene

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic route for converting 1-dodecene into 1-dodecyne. The synthesis is a robust two-step process involving the initial halogenation of the alkene followed by a double dehydrohalogenation. This document details the underlying chemical principles, provides meticulous experimental protocols for two common variations of this method, presents quantitative data in a comparative format, and includes visualizations of the reaction pathway and experimental workflow. The information is intended to equip researchers and professionals in chemical synthesis and drug development with the necessary details to replicate and adapt these procedures.

Introduction

Terminal alkynes are fundamental building blocks in organic synthesis, serving as key precursors in a wide array of chemical transformations such as carbon-carbon bond formations (e.g., Sonogashira coupling), click chemistry, and the synthesis of complex molecular architectures.[1] this compound, a twelve-carbon terminal alkyne, is a valuable intermediate in the production of various specialty chemicals. A common and cost-effective starting material for its synthesis is 1-dodecene, a readily available alpha-olefin.[2][3]

The conversion of an alkene to an alkyne is fundamentally an oxidation process.[4] The most established method to achieve this transformation involves a two-step sequence: the electrophilic addition of a halogen across the double bond of the alkene to form a vicinal dihalide, followed by a double elimination of hydrogen halide using a strong base to forge the triple bond.[4][5][6][7] This guide will focus on two effective variations of this pathway: one proceeding through a 1,2-dibromododecane intermediate and the other through a 1,2-diiodododecane intermediate.

Reaction Pathway

The overall synthetic transformation from 1-dodecene to this compound is achieved in two sequential steps. The first step is the halogenation of the alkene, and the second is a double dehydrohalogenation.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of this compound from 1-dodecene via two distinct halogenated intermediates.

Method A: Synthesis via Bromination-Dehydrobromination

This classic method involves the bromination of 1-dodecene to yield 1,2-dibromododecane, which is subsequently converted to this compound using a strong base.[2]

Step 1: Bromination of 1-Dodecene to 1,2-Dibromododecane

-

Materials:

-

1-Dodecene (C₁₂H₂₄)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or other inert solvent

-

-

Procedure:

-

Dissolve 1-dodecene (1.0 equivalent) in an inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add a solution of bromine (1.0 equivalent) in the same solvent dropwise.[2] The reaction progress can be monitored by the disappearance of the characteristic red-brown color of bromine.[2]

-

Once the addition is complete and the color has dissipated, the reaction is considered finished.

-

Remove the solvent under reduced pressure (rotary evaporation) to yield crude 1,2-dibromododecane.[2] This intermediate is often used in the next step without further purification.[2]

-

Step 2: Dehydrobromination of 1,2-Dibromododecane to this compound

-

Materials:

-

Crude 1,2-dibromododecane (from Step 1)

-

Potassium hydroxide (KOH), 85%

-

Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Ice-water slush

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine the crude 1,2-dibromododecane (1.0 equivalent) with ethanol.

-

Add powdered 85% potassium hydroxide (a significant excess, approximately 3.78 moles per 0.54 moles of alkene starting material, is recommended).

-

Heat the mixture under reflux for approximately 22 hours.[2]

-

After cooling to room temperature, pour the reaction mixture into a large volume of an ice-water slush.[2]

-

Extract the aqueous mixture multiple times with diethyl ether.[2]

-

Combine the organic extracts and wash them sequentially with water and brine.

-

Dry the ether layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation.[2]

-

Purify the crude this compound by vacuum distillation. The fraction boiling at 103-113 °C at 25 Torr contains the product.

-

Method B: Synthesis via Iodination-Dehydroiodination

This method is an alternative to bromination, proceeding through a 1,2-diiodododecane intermediate. The diiodo- intermediate is generally less stable, requiring careful temperature control during its synthesis.[8]

Step 1: Iodination of 1-Dodecene to 1,2-Diiodododecane

-

Materials:

-

1-Dodecene (C₁₂H₂₄)

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-dodecene (1.0 equivalent) in dichloromethane.[1]

-

Slowly add a solution of iodine (1.1 equivalents) in dichloromethane to the stirred 1-dodecene solution at room temperature.[1] The reaction is typically rapid, indicated by the disappearance of the purple iodine color.[1]

-

Monitor the reaction by thin-layer chromatography (TLC) to ensure all the 1-dodecene is consumed.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench and remove any unreacted iodine.[1]

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 1,2-diiodododecane.[1]

-

Step 2: Dehydroiodination of 1,2-Diiodododecane to this compound

-

Materials:

-

Crude 1,2-diiodododecane (from Step 1)

-

Potassium hydroxide (KOH), 85%

-

Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Ice-water slush

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, add the crude 1,2-diiodododecane (1.0 equivalent).[1]

-

Add ethanol and powdered 85% potassium hydroxide (a significant excess, approximately 7 equivalents, is recommended).[1]

-

Heat the reaction mixture to reflux and maintain for several hours to drive the reaction to completion.

-

After cooling to room temperature, pour the mixture into an ice-water slush.[1]

-

Extract the product from the aqueous mixture using diethyl ether.

-

Combine the organic extracts, wash with water and brine, and then dry over anhydrous magnesium sulfate.[1]

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the crude this compound by vacuum distillation.[1]

-

Experimental Workflow

The general laboratory workflow for the synthesis, from starting materials to the purified product, is outlined below.

Data Presentation

The following table summarizes the key quantitative parameters for the two synthetic methods described.

| Parameter | Method A (Bromination Route) | Method B (Iodination Route) |

| Starting Material | 1-Dodecene | 1-Dodecene |

| Key Reagents | Step 1: Br₂ Step 2: KOH | Step 1: I₂ Step 2: KOH |

| Solvents | Dichloromethane, Ethanol, Diethyl Ether | Dichloromethane, Ethanol, Diethyl Ether |

| Reaction Temperature | Step 1: 0 °C Step 2: Reflux | Step 1: Room Temperature Step 2: Reflux |

| Reaction Time | Step 2: ~22 hours[2] | Not specified, requires monitoring |

| Reported Yield | ~40% (overall for two steps)[2] | Not explicitly reported for this sequence* |

*Note: The yield for the dehydroiodination step is often comparable to analogous dehydrobromination reactions, but must be determined empirically.[1]

Product Characterization

The final product, this compound, should be characterized using standard spectroscopic methods to confirm its identity and purity.[1] Expected characterization data includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic peaks for the terminal alkyne proton (≡C-H) around 1.91 ppm (triplet) and the propargylic protons (≡C-CH₂-) around 2.18 ppm (multiplet).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the ≡C-H stretch at approximately 3350 cm⁻¹ and the C≡C triple bond stretch around 2150 cm⁻¹.

Conclusion

The synthesis of this compound from 1-dodecene is reliably achieved through a two-step halogenation and double dehydrohalogenation sequence. Both the bromination and iodination pathways are effective, with the former being well-documented with a reported yield of approximately 40%.[2] The choice between methods may depend on the availability and cost of halogens, as well as the desired reaction conditions. Careful execution of the experimental protocols, particularly the dehydrohalogenation step which requires a strong base and elevated temperatures, is crucial for achieving good yields of the desired terminal alkyne.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Dodecene - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Alkenes to Alkynes - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

A Comprehensive Spectroscopic Guide to 1-Dodecyne for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Spectroscopic Characterization of 1-Dodecyne

This whitepaper provides a detailed analysis of the spectroscopic data for this compound, a terminal alkyne of significant interest in chemical synthesis and drug development. The following sections present a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The data presented below was obtained in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.18 | t, J=2.6 Hz | 2H | H-3 |

| 1.94 | t, J=2.6 Hz | 1H | H-1 (alkynyl) |

| 1.52 | p, J=7.2 Hz | 2H | H-4 |

| 1.38 - 1.25 | m | 14H | H-5 to H-11 |

| 0.88 | t, J=6.8 Hz | 3H | H-12 (methyl) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard.

| Chemical Shift (δ) ppm | Assignment |

| 84.7 | C-2 (alkynyl) |

| 68.1 | C-1 (alkynyl) |

| 31.9 | -CH₂- |

| 29.6 | -CH₂- |

| 29.5 | -CH₂- |

| 29.3 | -CH₂- |

| 29.1 | -CH₂- |

| 28.8 | -CH₂- |

| 28.4 | -CH₂- |

| 22.7 | -CH₂- |

| 18.4 | -CH₂- |

| 14.1 | C-12 (methyl) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3310 | ≡C-H | Terminal alkyne C-H stretch |

| 2925 | C-H | sp³ C-H stretch (asymmetric) |

| 2855 | C-H | sp³ C-H stretch (symmetric) |

| 2120 | C≡C | C≡C stretch |

| 1465 | -CH₂- | -CH₂- scissoring |

| 630 | ≡C-H | ≡C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The data below was obtained by electron ionization (EI).

| m/z | Relative Intensity | Proposed Fragment |

| 166 | Low | [M]⁺ (Molecular Ion) |

| 95 | Moderate | [C₇H₁₁]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 55 | Very High | [C₄H₇]⁺ |

| 41 | Base Peak | [C₃H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.75 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher field) spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

Temperature: 298 K.

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy.[3][4][5][6][7]

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum is obtained. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance.

Data Processing: A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The resulting spectrum is then analyzed for the characteristic absorption bands.

Mass Spectrometry (MS).[8][9][10][11][12][13][14][15]

Sample Introduction: The volatile liquid sample of this compound is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation: An electron ionization (EI) mass spectrometer is used for analysis.

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 35-500.

-

Scan Rate: 1-2 scans/second.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to 1-Dodecyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-dodecyne, a terminal alkyne of significant interest in organic synthesis and various industrial applications, including the pharmaceutical sector. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and key reactions.

Chemical Identity

| Identifier | Value |

| IUPAC Name | dodec-1-yne |

| CAS Number | 765-03-7[1] |

| Molecular Formula | C₁₂H₂₂[1] |

| Molecular Weight | 166.3031 g/mol [1] |

| Synonyms | 1-C12H22, decylacetylene[1] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | 215 °C (lit.)[2] |

| Melting Point | -19 °C (lit.)[2] |

| Density | 0.778 g/mL at 25 °C (lit.)[2] |

| Refractive Index | n20/D 1.434 (lit.)[2] |

| Flash Point | 79 °C (174.2 °F) - closed cup[2] |

| Solubility | Insoluble in water; soluble in ethanol, ethyl ether, and acetone. |

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through various methods. Below are detailed protocols for two common approaches.

Dehydrohalogenation of 1,2-Dihalododecane

This is a classical and effective two-step method starting from the readily available 1-dodecene. The process involves the initial halogenation of the alkene followed by a double elimination reaction.

Step 1: Halogenation of 1-Dodecene (Formation of 1,2-Diiodododecane)

-

Materials: 1-dodecene, Iodine (I₂), Dichloromethane (CH₂Cl₂), Saturated aqueous solution of Sodium thiosulfate (Na₂S₂O₃), Anhydrous magnesium sulfate (MgSO₄).[3]

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-dodecene (1 equivalent) in dichloromethane.[3]

-

Slowly add a solution of iodine (1.1 equivalents) in dichloromethane to the stirred solution at room temperature. The disappearance of the purple iodine color indicates the progression of the reaction.[3]

-

Monitor the reaction's completion using thin-layer chromatography (TLC).[3]

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.[3]

-

Separate the organic layer and wash it sequentially with water and brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2-diiodododecane. This crude product can often be used in the next step without further purification.[3]

-

Step 2: Dehydrohalogenation to form this compound

-

Materials: Crude 1,2-diiodododecane, Potassium hydroxide (KOH), Ethanol.[3]

-

Procedure:

-

The dehydrohalogenation can be carried out using a strong base. A similar procedure using 1,2-dibromododecane involves dissolving it in ethanol, adding a concentrated aqueous solution of potassium hydroxide, and heating the mixture under reflux for approximately 22 hours.[4]

-

After cooling, the reaction mixture is poured into a large volume of ice-water and extracted with an organic solvent like ether.

-

The combined organic layers are washed with water and dried over a drying agent.[4]

-

The solvent is evaporated, and the crude this compound is then purified by vacuum distillation.[3][4]

-

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step protocol for the one-carbon homologation of an aldehyde to a terminal alkyne. This method starts with undecanal.

-

Procedure: The process begins with the conversion of undecanal to 1,1-dibromo-1-dodecene, which is then treated with a strong base to yield this compound.[4]

Key Reactions Involving this compound

This compound, as a terminal alkyne, participates in a variety of chemical transformations, making it a valuable building block in organic synthesis.

Reaction with Sodium Hydride (NaH)

This compound reacts rapidly with sodium hydride in a deprotonation reaction. The acidic proton of the terminal alkyne is removed by the hydride ion, leading to the formation of a sodium acetylide salt and hydrogen gas.[5]

Reaction: CH₃(CH₂)₉C≡CH + NaH → CH₃(CH₂)₉C≡C⁻Na⁺ + H₂(g)

This reaction is fundamental for the subsequent functionalization of the alkyne at the terminal position.

Visualizations

The following diagrams illustrate the synthetic pathway to this compound and a key reaction.

References

An In-Depth Technical Guide to the Safe Handling of 1-Dodecyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-dodecyne (CAS 765-03-7), a terminal alkyne used in a variety of research and development applications, including organic synthesis and materials science. Due to its specific chemical properties, adherence to strict safety protocols is essential to minimize risks to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a combustible liquid that can cause serious eye damage and may have long-lasting harmful effects on aquatic life.[1] It is also irritating to the skin and respiratory system.[2]

GHS Classification:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1] | Corrosion |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life.[1] | (No pictogram for this classification) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] | Exclamation Mark |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[2] | Exclamation Mark |

| Flammable Liquids | Category 4 | H227: Combustible liquid. | (No pictogram for this classification) |

Signal Word: Danger[1]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value |

| CAS Number | 765-03-7 |

| Molecular Formula | C₁₂H₂₂ |

| Molecular Weight | 166.31 g/mol [2] |

| Appearance | Clear, colorless liquid[2] |

| Boiling Point | 215 °C @ 760 mmHg[2] |

| Melting Point | -19 °C[3] |

| Flash Point | 79 °C (174.2 °F)[2] |

| Density | 0.778 g/cm³[2] |

| Solubility | Not soluble in water.[2] |

Toxicological Information

Detailed toxicological data for this compound is limited. However, the available information indicates the following:

| Route of Exposure | Effect |

| Eye Contact | Causes serious eye irritation and potential for serious eye damage.[1][2] |

| Skin Contact | Causes skin irritation.[2] |

| Inhalation | Causes respiratory tract irritation.[2] |

| Ingestion | The toxicological properties have not been fully investigated.[2] |

Experimental Protocols: Safe Handling and Use

Adherence to the following protocols is mandatory when working with this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE.

| Protection Type | Specification |

| Eye and Face Protection | Chemical splash goggles are required. A face shield should be worn when there is a potential for splashing.[2] |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin exposure.[2] |

| Body Protection | A lab coat or other protective clothing should be worn to minimize skin contact.[2] |

| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be used.[2] |

Engineering Controls

To minimize the risk of exposure, the following engineering controls should be in place:

-

Ventilation: Use this compound in a well-ventilated area. For procedures with a higher risk of vapor generation, a chemical fume hood is required.[2]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

General Handling Procedures

-

Avoid breathing vapor, mist, or gas.[2]

-

Avoid contact with skin and eyes.[2]

-

Keep away from sources of ignition, such as heat, sparks, and open flames.[2]

-

Use non-sparking tools.

-

Ground and bond containers when transferring material.

-

Wash hands thoroughly after handling.

Storage and Disposal

Proper storage and disposal of this compound are critical to prevent accidents and environmental contamination.

Storage

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep containers tightly closed.[2]

-

Store away from incompatible materials, particularly strong oxidizing agents.[2]

Spill Cleanup

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[2]

-

Collect: Carefully collect the absorbed material into a suitable container for disposal.

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the spill to the appropriate safety personnel.

Disposal

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2] Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2] Do not dispose of it down the drain.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

Ingestion: Wash out mouth with water. Seek medical attention.[2]

Fire Fighting Measures

-

Extinguishing Media: Use carbon dioxide or dry chemical extinguishers.[2]

-

Firefighting Procedures: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2] this compound is a combustible liquid and will burn if involved in a fire.[2]

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of safety and handling precautions for this compound.

Caption: Logical workflow for the safe handling of this compound.

References

The Elusive Presence of 1-Dodecyne in the Plant Kingdom: A Technical Overview

For Immediate Release

[CITY, STATE] – [Date] – While the terminal alkyne 1-dodecyne is a valuable building block in synthetic chemistry, its natural occurrence is notably scarce. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound, primarily focusing on its reported presence in the plant kingdom. The information is targeted towards researchers, scientists, and drug development professionals, offering insights into its identification and the broader context of its existence as a minor constituent in complex volatile organic compound (VOC) mixtures.

Natural Occurrence of this compound

Scientific literature indicates that this compound has been reported in at least two plant species: Houttuynia cordata and Panax ginseng[1]. However, it is crucial to note that this compound is not a major volatile constituent in these plants. Extensive studies on the essential oils and volatile profiles of both Houttuynia cordata and Panax ginseng have identified a wide array of compounds, with this compound typically being absent from the lists of major components, suggesting its presence in trace amounts[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16].

In Houttuynia cordata

In Panax ginseng (Ginseng)

Panax ginseng, a well-known medicinal plant, has been extensively studied for its chemical constituents, particularly ginsenosides. The volatile fraction of ginseng is complex, with major components including various sesquiterpenes like β-panaginsene and caryophyllene[4][5][6]. Similar to Houttuynia cordata, while the presence of this compound has been noted, specific quantitative data remains elusive.

Quantitative Data on Volatile Compounds in Houttuynia cordata and Panax ginseng

The following tables summarize the major volatile organic compounds identified in Houttuynia cordata and Panax ginseng. It is important to reiterate that this compound was not reported as a major compound in these analyses and its concentration is presumed to be very low.

Table 1: Major Volatile Constituents of Houttuynia cordata

| Compound | Relative Percentage (%) | Plant Part | Reference |

| 2-Undecanone | 48.61 | Aerial parts | [12] |

| β-Myrcene | 11.94 | Aerial parts | [12] |

| (Z)-β-Ocimene | 11.59 | Aerial parts | [12] |

| Decanoyl acetaldehyde | Major component | Whole plant | [2] |

| β-Pinene | 66.46 | Leaves | [13] |

| α-Pinene | Major component | Rhizomes | [2] |

| Limonene | Major component | Rhizomes | [2] |

Table 2: Major Volatile Constituents of Panax ginseng

| Compound | Relative Abundance | Plant Part | Reference |

| β-Panaginsene | Major component | Roots | [4][5][6] |

| Ginsinsene | Predominant | Roots | [4][5][6] |

| α-Isocomene | Predominant | Roots | [4][5][6] |

| Caryophyllene | Predominant | Roots | [4][5][6] |

| Bicyclogermacrene | Major component | Roots | [8][15] |

| (E)-β-Farnesene | Major component | Roots | [8][15] |

Experimental Protocols for the Analysis of Plant Volatiles

The identification of trace compounds like this compound necessitates sensitive analytical techniques capable of detecting and characterizing components within a complex matrix. A general workflow for the analysis of volatile organic compounds from plant materials is outlined below.

Sample Preparation and Extraction

Objective: To isolate the volatile compounds from the plant matrix.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) is a common, solvent-free technique for the extraction of volatile and semi-volatile compounds from solid and liquid samples[2][17][18].

-

Apparatus: SPME fiber holder and fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB), vials with septa, heating block or water bath.

-

Procedure:

-

Fresh or dried plant material (e.g., leaves, roots) is weighed and placed into a sealed vial.

-

The vial is gently heated to a specific temperature (e.g., 60 °C) for a defined period to allow volatiles to accumulate in the headspace.

-

The SPME fiber is exposed to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

-

The fiber is then retracted and immediately introduced into the injection port of a gas chromatograph for thermal desorption and analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the individual volatile compounds.

Methodology: GC-MS is the gold standard for the analysis of volatile mixtures[3][17].

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Procedure:

-

Injection: The SPME fiber is inserted into the hot GC inlet, where the adsorbed volatiles are thermally desorbed and transferred to the analytical column by the carrier gas (e.g., Helium).

-

Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to increase gradually to facilitate the separation of a wide range of compounds.

-

Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.

-

Data Analysis: The identity of the compounds is confirmed by comparing their mass spectra and retention times with those of reference standards and by searching spectral libraries (e.g., NIST). Quantification can be performed by comparing the peak area of the target analyte to that of an internal standard.

-

Logical Workflow for Volatile Compound Identification

The following diagram illustrates the general workflow for the identification of volatile organic compounds from plant sources.

Biological Activity of Plant-Derived Alkynes

While specific biological activities of this compound from natural sources are not well-documented, the alkyne functional group is present in a variety of bioactive natural products from plants and microbes[1][19]. These compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects[1][20][21][22]. The presence of the triple bond can confer unique chemical reactivity and structural rigidity, which can be crucial for interaction with biological targets. Further research is needed to determine if this compound, even in trace amounts, plays a specific ecological or pharmacological role in the plants in which it is found.

Conclusion

The natural occurrence of this compound is a subject that warrants further investigation. While its presence has been reported in Houttuynia cordata and Panax ginseng, it appears to be a minor component of their complex volatile profiles. The lack of specific quantitative data and isolation protocols highlights the challenges in studying trace-level natural products. The methodologies outlined in this guide provide a general framework for the sensitive detection and identification of such elusive compounds. Future research, employing advanced analytical techniques, may shed more light on the precise concentration, distribution, and potential biological significance of this compound in the natural world.

References

- 1. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Volatile Compositions of Panax ginseng and Panax quinquifolium Grown for Different Cultivation Years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Volatile Compounds from Different Parts of Houttuynia cordata Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. thaiscience.info [thaiscience.info]

- 13. ijper.org [ijper.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 2024.sci-hub.ru [2024.sci-hub.ru]

- 17. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of In Vivo Plant Volatiles Using Active Sampling and TD-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Thermal Stability and Decomposition of 1-Dodecyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecyne, a terminal alkyne with a 12-carbon chain, is a valuable building block in organic synthesis, finding applications in the development of novel therapeutic agents and functional materials. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring safe handling, predicting shelf-life, and designing robust manufacturing processes. This technical guide provides an in-depth overview of the thermal properties of this compound, including detailed experimental protocols for its analysis and a summary of expected thermal decomposition data. The information presented herein is intended to support researchers in academia and industry in the safe and effective use of this important chemical intermediate.

Introduction

Terminal alkynes are a class of hydrocarbons characterized by a carbon-carbon triple bond at the end of a carbon chain. This functional group imparts unique reactivity, making them susceptible to a variety of chemical transformations.[1] The thermal stability of long-chain alkynes like this compound is a crucial parameter that influences their storage, handling, and application in chemical synthesis, particularly in processes requiring elevated temperatures. Thermal decomposition can lead to the formation of undesired byproducts, potentially impacting reaction yield and purity, and in some cases, may pose safety hazards due to the exothermic nature of the decomposition and the formation of volatile or reactive species.

This guide details the methodologies used to assess the thermal stability of this compound, primarily focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific, publicly available thermal decomposition data for this compound is limited, this document presents a representative thermal profile based on the known behavior of similar long-chain hydrocarbons and terminal alkynes.

Thermal Analysis of this compound: Representative Data

The following tables summarize the expected quantitative data from the thermal analysis of this compound. It is important to note that these values are representative and are based on the general behavior of long-chain terminal alkynes. Actual experimental results may vary depending on the purity of the sample and the specific experimental conditions.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Conditions |

| Onset of Decomposition (Tonset) | ~ 150 °C | Inert Atmosphere (N2) |

| Temperature at 5% Mass Loss (T5%) | ~ 165 °C | Inert Atmosphere (N2) |

| Temperature at 50% Mass Loss (T50%) | ~ 210 °C | Inert Atmosphere (N2) |

| Residual Mass at 300 °C | < 5% | Inert Atmosphere (N2) |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Conditions |

| Boiling Point (Endotherm Peak) | ~ 213 °C | Inert Atmosphere (N2) |

| Enthalpy of Vaporization (ΔHvap) | ~ 45 kJ/mol | Inert Atmosphere (N2) |

| Decomposition Exotherm Onset | ~ 180 °C | Inert Atmosphere (N2) |

| Enthalpy of Decomposition (ΔHdecomp) | Highly Variable | Inert Atmosphere (N2) |

Experimental Protocols

The following are detailed protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on this compound. These protocols are based on established ASTM standards for the thermal analysis of organic liquids.[2][3]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature in a controlled atmosphere. This method is consistent with principles outlined in ASTM E1131.[4]

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen gas (99.999%)

-

This compound (≥98% purity)

-

Aluminum or platinum TGA pans

-

Microbalance

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Place a clean, empty TGA pan on the microbalance and tare. Carefully dispense 5-10 mg of this compound into the pan. Record the exact mass.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

Continuously monitor and record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to obtain the TGA curve.

-

Determine the onset of decomposition (Tonset), the temperature at 5% mass loss (T5%), and the temperature at 50% mass loss (T50%).

-

Determine the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the boiling point, enthalpy of vaporization, and to detect any exothermic or endothermic events associated with the decomposition of this compound. This method is consistent with principles outlined in ASTM E1269 for specific heat capacity determination.[3]

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

High-purity nitrogen gas (99.999%)

-

This compound (≥98% purity)

-

Hermetically sealed aluminum DSC pans and lids

-

Crimping press for sealing pans

-

Microbalance

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

-

Sample Preparation: Place a clean, empty aluminum DSC pan and lid on the microbalance and tare. Dispense 2-5 mg of this compound into the pan. Hermetically seal the pan using the crimping press. This is crucial to prevent mass loss due to evaporation before boiling. Prepare an empty, hermetically sealed pan to be used as a reference.

-

Instrument Setup: Place the sealed sample pan and the reference pan into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 250 °C at a heating rate of 10 °C/min.

-

Continuously record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify and integrate the endothermic peak corresponding to the boiling point to determine the enthalpy of vaporization (ΔHvap).

-

Identify any exothermic peaks that may indicate decomposition events and determine their onset temperature and enthalpy (ΔHdecomp).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

Discussion of Thermal Decomposition

The thermal decomposition of terminal alkynes can proceed through various complex pathways, including isomerization, polymerization, and fragmentation. At elevated temperatures, the high-energy triple bond of this compound can undergo rearrangement to form more stable isomers, such as internal alkynes or allenes. Additionally, the reactive nature of the alkyne functional group can lead to oligomerization and polymerization reactions, which are often exothermic and can result in the formation of a carbonaceous residue.

Fragmentation of the 12-carbon chain can also occur, leading to the formation of a mixture of smaller volatile hydrocarbons. The exact decomposition products will depend on factors such as temperature, pressure, and the presence of any catalysts or impurities. For a more detailed analysis of the decomposition products, techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be required to identify the evolved gases.

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability and decomposition of this compound. The representative data and detailed experimental protocols serve as a valuable resource for researchers and professionals working with this compound. A thorough thermal analysis is paramount for ensuring the safe handling and effective application of this compound in research and development, as well as in larger-scale chemical manufacturing processes. It is recommended that experimental verification of the thermal properties be conducted for each specific batch of this compound to ensure the highest level of safety and process control.

References

Solubility of 1-Dodecyne in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyne, a terminal alkyne with a 12-carbon chain, is a versatile building block in organic synthesis, finding applications in the development of novel therapeutic agents and functional materials. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Due to the nonpolar nature of its long hydrocarbon tail, this compound is readily soluble in nonpolar organic solvents, adhering to the principle of "like dissolves like".[1][2] Conversely, it exhibits poor solubility in polar solvents.[1][2] While specific quantitative solubility data for this compound is not extensively available in the literature, this guide presents a qualitative and estimated summary based on the general behavior of long-chain alkynes in common laboratory solvents.

Data Presentation: Estimated Solubility of this compound

The following table summarizes the expected qualitative and estimated quantitative solubility of this compound in a range of common organic solvents at ambient temperature. The estimations are based on the compound's nonpolar character and general solubility principles for similar long-chain hydrocarbons.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Hexane | Nonpolar | High | Both this compound and hexane are nonpolar hydrocarbons, leading to strong van der Waals interactions. |

| Toluene | Nonpolar (Aromatic) | High | The nonpolar aromatic nature of toluene allows for effective solvation of the long alkyl chain of this compound. |

| Diethyl Ether | Slightly Polar | High | The large nonpolar portion of diethyl ether dominates the interaction, making it a good solvent for nonpolar compounds. |

| Dichloromethane | Polar Aprotic | High | While possessing a dipole moment, the overall character allows for good solvation of long-chain hydrocarbons. |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium | The polarity of the ether functional group in the cyclic structure can solvate the alkyne group, while the ring has some nonpolar character to interact with the alkyl chain. |

| Acetone | Polar Aprotic | Medium to Low | The significant polarity of the carbonyl group in acetone reduces its ability to effectively solvate the long, nonpolar alkyl chain of this compound.[1] |

| Ethanol | Polar Protic | Low | The strong hydrogen bonding network in ethanol makes it a poor solvent for the nonpolar this compound.[1] |

| Methanol | Polar Protic | Low | Similar to ethanol, the extensive hydrogen bonding in methanol hinders the dissolution of the long-chain alkyne. |

| Water | Polar Protic | Very Low / Insoluble | As a highly polar, hydrogen-bonding solvent, water is a very poor solvent for the nonpolar this compound.[2] |

Experimental Protocols: Determining the Solubility of this compound

The most common and reliable method for determining the equilibrium solubility of a liquid solute like this compound in an organic solvent is the shake-flask method .[3][4][5] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solvent.

Principle

A surplus of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated for a sufficient period to ensure that equilibrium is reached, resulting in a saturated solution with an excess of the undissolved solute. After phase separation, the concentration of this compound in the solvent is determined using an appropriate analytical technique.

Materials and Equipment

-

This compound (solute)

-

Organic solvents of interest

-

Glass vials or flasks with tight-fitting caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge (for phase separation)

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Gas chromatograph (GC) with a flame ionization detector (FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Volumetric flasks and pipettes for standard preparation

Detailed Methodology

-

Preparation of the System :

-

Accurately weigh a specific amount of the organic solvent into a series of glass vials.

-

Add an excess amount of this compound to each vial. A general guideline is to add enough this compound so that a separate liquid phase is clearly visible after initial mixing.

-

-

Equilibration :

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period to allow the system to reach equilibrium. The equilibration time can vary depending on the solvent and should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant).[3]

-

-

Phase Separation :

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow for initial phase separation.

-

To ensure complete separation of the excess this compound from the saturated solvent phase, centrifuge the vials at a controlled temperature.[6]

-

-

Sampling :

-

Carefully extract an aliquot of the clear, saturated solvent phase using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any micro-droplets of undissolved this compound.

-

-

Analysis :

-

Accurately weigh the collected aliquot of the saturated solution.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

-

-

Data Calculation :

-

From the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

An In-depth Technical Guide to 1-Dodecyne: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Dodecyne, a terminal alkyne that serves as a fundamental building block in organic synthesis. This document outlines its core physicochemical properties, provides an example of a detailed experimental protocol for its derivatization, and discusses its applications in various scientific fields, including pharmaceuticals and materials science.

Core Properties of this compound

This compound, also known as decylacetylene, is a colorless to pale yellow liquid.[1] Its chemical structure consists of a twelve-carbon chain with a terminal triple bond, making it a versatile precursor for a wide range of chemical transformations.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂ | [2][3][4] |

| Molecular Weight | 166.30 g/mol | [1][4][5] |

| CAS Registry Number | 765-03-7 | [1][2] |

| Density | 0.778 g/mL at 25 °C | [5] |

| Boiling Point | 215 °C | [5] |

| Melting Point | -19 °C | [5] |

| Refractive Index | n20/D 1.434 | [5] |

Key Identifiers and Molecular Composition of this compound

The following diagram illustrates the relationship between this compound and its primary identifiers, along with its elemental composition.

Caption: Logical diagram of this compound's identifiers and composition.

Applications in Synthesis

This compound is a key starting material in the synthesis of more complex molecules. Its terminal alkyne group is amenable to a variety of chemical reactions, including carbon-carbon bond formation, click chemistry, and polymerization. It serves as a foundational component in the agrochemical, perfumery, and pharmaceutical industries.[1] For instance, terminal alkynes are crucial for the synthesis of acetylenic alcohols and have been used in the modification of complex natural products like betulonic acid. A notable application includes its use in stabilizing ruthenium nanoparticles through self-assembly, showcasing its utility in materials science.[1]

Experimental Protocols

Due to its role as a versatile building block, the experimental protocols involving this compound are numerous and depend on the desired product. Below is a detailed methodology for a rhodium-catalyzed anti-Markovnikov hydroiodination of this compound to synthesize (E)- and (Z)-12-iodo-1-dodecene, which are themselves versatile intermediates in organic synthesis.

Synthesis of (E)-12-Iodo-1-dodecene from this compound

This protocol is adapted from a general procedure for the (E)-selective anti-Markovnikov hydroiodination of terminal alkynes.[2]

Materials:

-

This compound

-

[Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

-

1,2-bis[bis(pentafluorophenyl)phosphino]ethane (dArFpe)

-

tert-Butyl iodide

-

Anhydrous toluene

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

In a glovebox, add [Rh(cod)Cl]₂ (2.5 mol%) and 1,2-bis[bis(pentafluorophenyl)phosphino]ethane (dArFpe) (7.5 mol%) to an oven-dried vial equipped with a magnetic stir bar.[2]

-

Add anhydrous toluene to create a 0.5 M solution with respect to the this compound.[2]

-

Add this compound (1.0 equivalent) to the vial.[2]

-

Add tert-butyl iodide (2.0 equivalents).[2]

-

Seal the vial and remove it from the glovebox.

-

Place the vial in a preheated oil bath at 110 °C and stir. The reaction progress should be monitored by an appropriate method (e.g., TLC or GC-MS).[2]

-

Once the reaction is complete, cool the reaction mixture to room temperature.[2]

-

Concentrate the mixture under reduced pressure.[2]

-

Purify the resulting residue by column chromatography on silica gel to yield (E)-12-iodo-1-dodecene.[2]

The workflow for this experimental protocol is illustrated in the diagram below.

Caption: Experimental workflow for the synthesis of 12-iodo-1-dodecene.

References

Methodological & Application

Application Notes and Protocols for 1-Dodecyne in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-dodecyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This compound, a terminal alkyne with a twelve-carbon chain, is a versatile building block for a variety of applications owing to its ability to readily participate in click reactions and the hydrophobic nature of its long alkyl chain.

Overview of this compound in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent example is the CuAAC reaction, which forms a stable 1,2,3-triazole linkage between a terminal alkyne, such as this compound, and an azide.[1] This robust conjugation method has found widespread use in bioconjugation, materials science, and drug discovery.

The long dodecyl chain of this compound imparts lipophilicity to the molecules it is conjugated to, which can be advantageous for applications such as:

-

Bioconjugation: Labeling and modifying biomolecules to enhance cell membrane permeability or to interact with hydrophobic pockets of proteins.

-

Materials Science: Functionalizing surfaces to create hydrophobic coatings or to anchor other molecules to a surface via a flexible, long-chain linker.

-

Drug Discovery: Synthesizing novel drug candidates and libraries of compounds for high-throughput screening. The triazole ring formed in the click reaction is a stable and often biologically active scaffold.[2]

Quantitative Data Presentation

The efficiency of the CuAAC reaction with this compound is influenced by factors such as the catalyst system, solvent, temperature, and the nature of the azide. The following tables provide representative quantitative data for CuAAC reactions involving terminal alkynes, which can be considered indicative for reactions with this compound.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Terminal Alkynes with Benzyl Azide

| Alkyne | Catalyst (mol%) | Ligand | Solvent | Time (h) | Yield (%) | Reference |

| Phenylacetylene | 1 | None | Cyrene™ | 12 | >99 | [3] |

| Phenylacetylene | 2 | LCu(Cl)L | Neat | 1.5 | 99 | [4] |

| Phenylacetylene | 0.5 | NHC | Neat | 0.08 | >99 | [5] |

| Hex-1-yne | 0.5 | NHC | Neat | 3 | >99 | [5] |

Note: NHC = N-Heterocyclic Carbene. LCu(Cl)L = a specific copper-ligand complex.

Table 2: Influence of Solvent on CuAAC Reaction Yield

| Solvent | Yield (%) |

| Cyrene™ | >99 |

| γ-Valerolactone (GVL) | 95 |

| 2-Methyltetrahydrofuran | 78 |

| Dichloromethane (DCM) | 65 |

| N,N-Dimethylformamide (DMF) | 45 |

| Dimethyl sulfoxide (DMSO) | 35 |

Reaction conditions: Phenylacetylene (1 mmol), benzyl azide (1.15 mmol), CuI (1 mol%), Et3N (0.1 mmol), 30 °C, 4 h. Data adapted from[3].

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general procedure for the click reaction between this compound and an azide-containing molecule.

Materials:

-

This compound

-

Azide-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and t-butanol, or an organic solvent like Cyrene™)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, dissolve the azide-functionalized molecule (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).

-

To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The solution should turn a pale yellow or green color, indicating the formation of the active Cu(I) catalyst.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

-

Upon completion, the reaction mixture can be worked up by extraction with an organic solvent and washed with water to remove the copper catalyst. The product can then be purified by column chromatography.

Bioconjugation: Functionalization of Bovine Serum Albumin (BSA) with this compound

This protocol describes the modification of a protein, Bovine Serum Albumin (BSA), with an azide group, followed by conjugation with this compound via CuAAC.

Part A: Azide-Functionalization of BSA

Materials:

-

Bovine Serum Albumin (BSA)

-

Azido-PEG4-NHS Ester

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., 7K MWCO)

Procedure:

-

Prepare a 1-5 mg/mL solution of BSA in PBS buffer. Ensure the buffer is free of primary amines.

-

Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.

-

Add a 10-20 fold molar excess of the Azido-PEG4-NHS Ester stock solution to the BSA solution. Mix gently.

-

Incubate the reaction for 1 hour at room temperature.

-

Remove the unreacted azide reagent by passing the solution through a desalting column according to the manufacturer's instructions.

-

The resulting azide-functionalized BSA (azido-BSA) is now ready for the click reaction.

Part B: Click Reaction of Azido-BSA with this compound

Materials:

-

Azido-BSA solution from Part A

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to protect the protein)

-

PBS buffer, pH 7.4

Procedure:

-

In a reaction tube, add the azido-BSA solution.

-

Prepare a stock solution of this compound in DMSO. Add a 10-50 fold molar excess of this compound to the azido-BSA solution.

-

If using a ligand, prepare a premixed solution of CuSO₄·5H₂O and THPTA in water. Add this to the reaction mixture to a final copper concentration of 50-250 µM.

-

Prepare a fresh solution of sodium ascorbate in water. Add it to the reaction mixture to a final concentration of 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

The this compound-conjugated BSA can be purified from excess reagents and catalyst using a desalting column or dialysis.

Materials Science: Formation of a this compound Self-Assembled Monolayer (SAM) on a Silicon Wafer

This protocol describes the formation of a self-assembled monolayer of this compound on a silicon wafer, which can then be used for subsequent click chemistry functionalization.

Materials:

-

Silicon wafer

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Anhydrous toluene

-

This compound

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Substrate Cleaning: Clean the silicon wafer by sonicating in acetone and then isopropanol for 10 minutes each. Dry under a stream of nitrogen.

-

Hydroxylation: Immerse the cleaned wafer in piranha solution for 15-30 minutes to create a hydrophilic oxide layer with surface hydroxyl groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the wafer thoroughly with deionized water and dry under a stream of nitrogen.

-

SAM Formation: Place the hydroxylated silicon wafer in a Schlenk flask under an inert atmosphere.

-

Add a solution of this compound (1-5 mM) in anhydrous toluene.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature.

-

Remove the wafer from the solution, rinse extensively with toluene to remove any physisorbed molecules, and dry under a stream of nitrogen.

-

The this compound functionalized surface is now ready for characterization (e.g., by contact angle goniometry, XPS, or AFM) and subsequent click reactions with azide-containing molecules.

Drug Discovery: In Situ Click Chemistry for Enzyme Inhibitor Discovery

This protocol outlines a conceptual workflow for using this compound in an in situ click chemistry approach for the discovery of enzyme inhibitors.[6] In this strategy, the enzyme itself templates the formation of its own potent inhibitor from a mixture of azide and alkyne fragments.

Materials:

-

Target enzyme in a suitable buffer

-

A library of azide-containing fragments designed to bind to one part of the enzyme's active site

-

This compound (or other alkyne fragments) designed to bind to an adjacent site

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

LC-MS system for analysis

Procedure:

-

Incubation: In a microcentrifuge tube, combine the target enzyme, a mixture of azide fragments, and this compound in the enzyme's assay buffer.

-